molecular formula C21H17NO B14378441 2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one CAS No. 88093-09-8

2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one

Katalognummer: B14378441
CAS-Nummer: 88093-09-8
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: DOCQTYQPAVUJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an aniline group attached to a fluorenyl moiety through an ethanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline displaces the bromine atom on the fluorenyl ethanone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl alcohols.

    Substitution: Formation of nitro or sulfonated derivatives of the aniline group.

Wissenschaftliche Forschungsanwendungen

2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(9H-fluoren-2-yl)ethan-1-one: Lacks the aniline group, making it less versatile in terms of chemical reactivity.

    2-bromo-1-(9H-fluoren-2-yl)ethan-1-one: A precursor in the synthesis of 2-Anilino-1-(9H-fluoren-2-yl)ethan-1-one.

    2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: Contains a thiazole ring, offering different biological activities.

Uniqueness

This compound is unique due to the presence of both an aniline group and a fluorenyl moiety, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88093-09-8

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-anilino-1-(9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C21H17NO/c23-21(14-22-18-7-2-1-3-8-18)16-10-11-20-17(13-16)12-15-6-4-5-9-19(15)20/h1-11,13,22H,12,14H2

InChI-Schlüssel

DOCQTYQPAVUJQB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CNC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.